molecular formula C8H9Cl2N3 B2874777 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine CAS No. 1873475-39-8

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine

Cat. No.: B2874777
CAS No.: 1873475-39-8
M. Wt: 218.08
InChI Key: IFUHNQFRIPRDDW-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound is known for its potential biological activities and its utility as a building block in the synthesis of more complex molecules .

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with azetidine. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chlorine atoms by the azetidine moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the azetidine ring to produce different functional groups .

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and pyrimidine rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Azetidin-1-yl)methyl]-4-chloropyrimidine
  • 2-[(Azetidin-1-yl)methyl]-6-chloropyrimidine
  • 2-[(Azetidin-1-yl)methyl]-4,6-dimethylpyrimidine

Uniqueness

2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is unique due to the presence of two chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(azetidin-1-ylmethyl)-4,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUHNQFRIPRDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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